N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4OS/c25-17-8-10-18(11-9-17)27-23(30)15-31-24-22-14-21(28-29(22)13-12-26-24)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWRGSGWRWCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthyl group to the pyrazolo[1,5-a]pyrazine core.
Attachment of the bromophenyl group: This can be done through a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or other nucleophile.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
- Substituent : 4-Chlorophenyl (Cl) vs. 4-Bromophenyl (Br).
- The 3-(methylsulfanyl)phenyl group in this compound introduces additional sulfur-based interactions compared to the simpler 4-bromophenyl group in the target compound.
- Implications : Chlorine may reduce steric hindrance but could decrease hydrophobic interactions compared to bromine .
N-(4-Bromo-2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide ()
- Substituent : Additional fluorine at the 2-position of the bromophenyl ring.
- Key Differences: Fluorine’s strong electron-withdrawing effect may enhance metabolic stability and influence electronic distribution. Molecular weight increases (C24H16BrFN4OS vs. C23H17BrN4OS for the non-fluorinated analog).
- Implications : Fluorination often improves bioavailability and target selectivity .
Core Heterocycle Modifications
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrazine.
- Key Differences :
- Pyrimidine (two nitrogen atoms) vs. pyrazine (two nitrogen atoms in adjacent positions).
- The pyrimidine core may exhibit distinct hydrogen-bonding patterns.
- Implications : Pyrazolo-pyrimidine derivatives are often associated with kinase inhibition, suggesting divergent biological targets compared to pyrazolo-pyrazine systems .
Linker and Functional Group Variations
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()
- Linker : Direct acetamide linkage without a sulfanyl group.
- Key Differences :
- Absence of the sulfanyl linker reduces flexibility and may limit interaction with cysteine residues in enzymes.
- Pyrazin-2-yl substituent introduces a secondary heteroaromatic system.
- Implications : Simpler structures may exhibit lower potency but improved synthetic accessibility .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Pyrazolo[1,5-a]pyrazine | 4-Bromophenyl, Naphthalen-1-yl | C23H17BrN4OS | 489.37 | Sulfanyl linker, Bromophenyl |
| 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | Pyrazolo[1,5-a]pyrazine | 4-Chlorophenyl, 3-(methylsulfanyl)phenyl | C21H17ClN4OS2 | 456.96 | Dual sulfur groups |
| N-(4-Bromo-2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Pyrazolo[1,5-a]pyrazine | 4-Bromo-2-fluorophenyl | C24H16BrFN4OS | 507.38 | Fluorine substitution |
Biological Activity
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-bromophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide. Its molecular formula is , with a molecular weight of approximately 468.38 g/mol. The presence of the bromine atom in the bromophenyl group contributes to its electronic properties, potentially influencing its reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₄BrN₄OS |
| Molecular Weight | 468.38 g/mol |
| CAS Number | 1040658-95-4 |
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The compound may modulate enzymatic activity through binding interactions, potentially affecting various biochemical pathways. This mechanism needs to be elucidated through experimental studies to determine the specific molecular targets involved.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific anticancer mechanisms of this compound are yet to be fully characterized but may involve:
- Inhibition of cell proliferation : Targeting signaling pathways that regulate cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been widely studied for their antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against various microbial strains, making it a candidate for further investigation in this area.
Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various pyrazolo derivatives and evaluated their anticancer activities against several cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of sulfonamide derivatives containing pyrazole rings. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study supports the hypothesis that compounds similar to this compound could possess similar antimicrobial properties.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of a naphthalen-1-yl-substituted pyrazolo[1,5-a]pyrazine precursor with a bromophenyl thiol intermediate.
Sulfanyl-Acetamide Coupling : Reacting the core with α-chloroacetamide derivatives (e.g., N-(4-bromophenyl)-α-chloroacetamide) in polar aprotic solvents (e.g., DMF) under reflux.
Purification : Column chromatography or recrystallization to isolate the product.
Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm sulfanyl-acetamide linkage. IR spectroscopy identifies functional groups (e.g., C=O, C-S).
- Mass Spectrometry : HRMS or LC-MS for molecular weight validation.
- X-ray Crystallography : Resolves 3D conformation, dihedral angles (e.g., between pyrazine and naphthalenyl groups), and hydrogen-bonding networks critical for biological interactions .
Q. How is the compound’s initial biological activity screened in pharmacological research?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity).
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2.
- ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .
Advanced Research Questions
Q. How do structural modifications (e.g., naphthalenyl vs. phenyl groups) influence biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., replacing naphthalen-1-yl with 4-chlorophenyl) using standardized assays.
- Key Findings :
- The naphthalenyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing potency in kinase inhibition.
- Bromine at the 4-position improves electrophilicity, aiding covalent binding to cysteine residues in targets .
- Tools : Molecular dynamics simulations (e.g., GROMACS) to analyze binding stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
